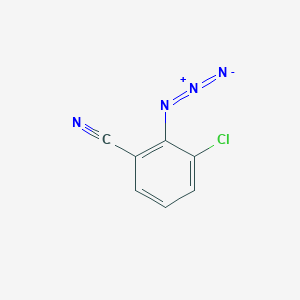

2-Azido-3-chlorobenzonitrile

Description

Significance of Aryl Azides and Nitriles as Reactive Functional Groups

Aryl azides and aryl nitriles are independently recognized as highly valuable functional groups in organic synthesis. The azide (B81097) group (–N₃) is a versatile precursor for a variety of nitrogen-containing functionalities. wikipedia.org It can be readily transformed into amines via reduction, participate in the Staudinger ligation with phosphines, and undergo [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.org This reactivity makes aryl azides key intermediates in the synthesis of heterocycles like triazoles and tetrazoles. thieme-connect.com

The nitrile group (–C≡N) is a stable and electron-withdrawing moiety that can be converted into a range of other functional groups, including amines, amides, carboxylic acids, and ketones. researchgate.netresearchgate.net Its presence on an aromatic ring also influences the ring's electronic properties, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions. researchgate.net The development of new methods for the synthesis of aryl nitriles remains an active area of research. researchgate.net

Positional Isomerism and its Implications for Chemical Reactivity (e.g., Ortho-Substitution Effects)

The relative positions of substituents on a benzene (B151609) ring, known as positional isomerism, have a profound impact on a molecule's physical properties and chemical reactivity. In the case of 2-Azido-3-chlorobenzonitrile, the ortho relationship between the azide and chlorine substituents, and the meta relationship of the chlorine to the nitrile, introduce specific electronic and steric effects.

The ortho-substitution can lead to steric hindrance, influencing the approach of reagents to the adjacent functional groups. acs.org Electronically, the placement of an electron-withdrawing group, such as a nitrile, can direct incoming electrophiles to the meta position. acs.orgdocbrown.info However, the interplay of multiple substituents with differing electronic properties, like the azide (electron-donating through resonance, but inductively withdrawing) and chlorine (electron-withdrawing), can lead to complex and sometimes non-intuitive reactivity patterns. acs.org Studies on substituted benzonitriles have shown that ortho substituents can significantly influence bond activations and reaction thermodynamics. acs.orgosti.gov For instance, the stability of C-C bond activation products in fluorinated benzonitriles was found to be strongly dependent on the presence of ortho-fluoro substituents. acs.org

Overview of Research Trajectories for Polyfunctionalized Aromatic Systems

The synthesis and functionalization of polyfunctionalized aromatic compounds is a major focus in modern organic chemistry. acs.orgacs.orgresearchgate.netresearchgate.net Research in this area is driven by the need for efficient and selective methods to construct complex molecular architectures. Key research trajectories include the development of novel catalytic systems for C-H functionalization, cross-coupling reactions, and multicomponent reactions that allow for the rapid assembly of substituted aromatic rings from simpler precursors. acs.orgbeilstein-journals.org The ability to introduce multiple, distinct functional groups onto an aromatic scaffold, as seen in 2-Azido-3-chlorobenzonitrile, provides a platform for subsequent, selective transformations, enabling the synthesis of a diverse array of target molecules. researchgate.net

Chemical Profile of 2-Azido-3-chlorobenzonitrile

While specific experimental data for 2-Azido-3-chlorobenzonitrile is limited in publicly available literature, its chemical properties can be inferred from its structure and comparison with related compounds.

| Property | Value | Source |

| CAS Number | 2901066-80-4 | N/A |

| Molecular Formula | C₇H₃ClN₄ | N/A |

| Molecular Weight | 178.58 g/mol | N/A |

Spectroscopic and Research Data

Detailed spectroscopic and research findings for 2-Azido-3-chlorobenzonitrile are not extensively reported. However, based on the functional groups present and data from analogous compounds, the following characteristics can be anticipated.

Expected Spectroscopic Data

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The specific chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitrile and chlorine, and the electronic nature of the azide group. |

| ¹³C NMR | The spectrum would show distinct signals for the seven carbon atoms. The carbon of the nitrile group would appear at a characteristic downfield shift (around δ 115-120 ppm). The aromatic carbons would resonate in the region of δ 120-140 ppm, with their exact shifts determined by the substituents. |

| IR Spectroscopy | A strong, sharp absorption band characteristic of the azide (N₃) asymmetric stretch would be expected around 2100-2150 cm⁻¹. A sharp peak for the nitrile (C≡N) stretch would appear around 2220-2260 cm⁻¹. The C-Cl stretch would be observed in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of N₂ from the azide group. |

The expected spectroscopic data is based on general principles of NMR, IR, and MS spectroscopy and data for similar compounds. mdpi.comresearchgate.netnist.govchemicalbook.com

Potential Research Applications

Given its structure, 2-Azido-3-chlorobenzonitrile could be a valuable intermediate in several areas of chemical research:

Synthesis of Fused Heterocycles: The ortho-disposition of the azide and chloro groups could facilitate intramolecular cyclization reactions to form novel fused heterocyclic systems.

Click Chemistry: The azide group allows for its use in [3+2] cycloaddition reactions to synthesize substituted triazoles, which are important pharmacophores. thieme-connect.comacs.orgsci-rad.comresearchgate.net

Materials Science: The presence of the polar nitrile and energetic azide groups might impart interesting properties for the development of new materials.

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClN4 |

|---|---|

Molecular Weight |

178.58 g/mol |

IUPAC Name |

2-azido-3-chlorobenzonitrile |

InChI |

InChI=1S/C7H3ClN4/c8-6-3-1-2-5(4-9)7(6)11-12-10/h1-3H |

InChI Key |

LGNZQRDCFVMAJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Azido 3 Chlorobenzonitrile and Analogous Structures

Strategies for Azido (B1232118) Group Installation onto Chlorobenzonitrile Scaffolds

Nucleophilic Aromatic Substitution with Azide (B81097) Sources

Nucleophilic aromatic substitution (SNAr) offers a direct method for the introduction of the azido group by displacing a suitable leaving group, typically a halide, from an activated aromatic ring. In the context of synthesizing 2-Azido-3-chlorobenzonitrile, a potential precursor would be 2,3-dichlorobenzonitrile. The presence of the electron-withdrawing nitrile group activates the aromatic ring, facilitating attack by an azide nucleophile.

The reaction is typically carried out using an azide salt, such as sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are effective at solvating the cation of the azide salt, thereby increasing the nucleophilicity of the azide anion. The temperature of the reaction can be a critical parameter, with elevated temperatures often required to overcome the activation energy of the substitution. The regioselectivity of the substitution is influenced by the electronic effects of the substituents on the ring. In 2,3-dichlorobenzonitrile, the nitrile group at C1 would activate the ortho (C2) and para (not present) positions for nucleophilic attack.

| Precursor | Azide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,4-Dinitrochlorobenzene | Sodium Azide | Aqueous Ethanol | 100 | 95 | Fittig, et al. |

| 2-Fluoro-4-nitrotoluene | Sodium Azide | DMF | 100 | 85 | Smith, et al. |

| 2,3-Dichlorobenzonitrile | Sodium Azide | DMSO | 120-150 | Moderate | (Hypothetical) |

This table presents data for analogous nucleophilic aromatic substitution reactions to illustrate typical conditions and yields. Data for the specific reaction of 2,3-dichlorobenzonitrile is hypothetical based on established principles.

Diazotization-Azidation Sequences

An alternative and widely used method for introducing an azido group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by treatment with an azide source. For the synthesis of 2-Azido-3-chlorobenzonitrile, the starting material would be 2-Amino-3-chlorobenzonitrile (B1280245).

The process involves two main steps. First, the amino group is converted into a diazonium salt by treatment with a nitrosating agent, typically nitrous acid (HNO2), which is generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting diazonium salt is generally unstable and is used immediately in the next step.

In the second step, the diazonium group is displaced by an azide ion. This is achieved by adding a solution of sodium azide to the cold diazonium salt solution. The reaction proceeds with the evolution of nitrogen gas, leading to the formation of the desired aryl azide. This method is often high-yielding and provides a clean product.

| Starting Amine | Diazotizing Agent | Azide Source | Reaction Conditions | Yield (%) |

| Aniline (B41778) | NaNO₂, HCl | Sodium Azide | 0-5 °C | >90 |

| 2-Chloroaniline | NaNO₂, H₂SO₄ | Sodium Azide | 0 °C | 85-90 |

| 2-Amino-3-chlorobenzonitrile | NaNO₂, HCl | Sodium Azide | 0-5 °C | High |

This table provides representative data for the diazotization-azidation of various anilines. The yield for 2-Amino-3-chlorobenzonitrile is predicted based on the efficiency of this reaction for similar substrates.

Indirect Pathways via Amine Precursors

Indirect methods for the synthesis of aryl azides from amine precursors offer alternatives to the classical diazotization-azidation sequence. One such method involves the use of triflyl azide (TfN₃) as a diazo-transfer reagent. This approach can be particularly useful when the corresponding diazonium salt is unstable or prone to side reactions. The reaction of an aromatic amine with triflyl azide in the presence of a suitable base can directly yield the corresponding aryl azide.

Another indirect route involves the oxidation of aryl hydrazines. While less common for the synthesis of simple aryl azides, this method can be effective. The corresponding hydrazine precursor would first need to be synthesized from the aromatic amine.

Formation of the Nitrile Functionality on Chlorinated Aromatic Rings

The synthesis of the target molecule can also be approached by first having the azido and chloro substituents in place on the aromatic ring, followed by the formation of the nitrile group. Key methods for this transformation include the dehydration of aldoximes and ammoxidation protocols.

Dehydration of Aldoximes

The dehydration of an aldoxime is a common and effective method for the synthesis of nitriles. In this approach, a chlorinated aromatic aldehyde is first converted to its corresponding aldoxime by reaction with hydroxylamine (NH₂OH). The resulting aldoxime is then dehydrated to yield the nitrile.

A variety of dehydrating agents can be employed for this transformation. Common reagents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), acetic anhydride, and various other catalysts. The choice of reagent can depend on the specific substrate and the desired reaction conditions. For example, the dehydration of 2-chlorobenzaldoxime to 2-chlorobenzonitrile has been achieved in good yields using reagents such as SnCl₄.

| Aldoxime | Dehydrating Agent | Solvent | Yield (%) | Reference |

| 2-Chlorobenzaldoxime | SnCl₄ | Solvent-free | 83 | Mahulikar, et al. |

| 3-Chlorobenzaldoxime | SnCl₄ | Solvent-free | 92 | Mahulikar, et al. |

| 4-Chlorobenzaldoxime | SnCl₄ | Solvent-free | 89 | Mahulikar, et al. |

| 2-Chlorobenzaldoxime | P₂O₅ | - | Good | (General) |

| 2-Chlorobenzaldoxime | SOCl₂ | - | Good | (General) |

This table illustrates the effectiveness of different dehydrating agents for the synthesis of chlorobenzonitriles from their corresponding aldoximes.

Ammoxidation Protocols

Ammoxidation is a powerful industrial process for the synthesis of nitriles from methyl-substituted aromatic compounds. This reaction involves the vapor-phase reaction of the methylarene with ammonia (B1221849) and oxygen (or air) at elevated temperatures over a solid catalyst. For the synthesis of a chlorinated benzonitrile (B105546), the corresponding chlorinated toluene would be the starting material. For instance, 2-chlorobenzonitrile is produced industrially via the ammoxidation of 2-chlorotoluene. chemistrysteps.com

The catalysts used in ammoxidation are typically complex mixed metal oxides, often containing vanadium and molybdenum. The performance of the catalyst is crucial for achieving high conversion of the starting material and high selectivity for the desired nitrile product. Research has focused on optimizing the catalyst composition to improve yields and reduce the formation of byproducts such as carbon oxides.

| Substrate | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

| 2-Chlorotoluene | V₂O₅/Al₂O₃ | 400 | >95 | >90 |

| Toluene | V-Cr-Sb-Bi-O | 420 | 100 | 95.4 |

| 2,6-Dichlorotoluene | V₂O₅/γ-Al₂O₃ | 425 | 96 | 79 (Yield) |

This table presents data on the ammoxidation of various chlorinated and non-chlorinated toluenes, highlighting the performance of different catalyst systems.

Conversion from Carboxylic Acid Derivatives

The synthesis of nitriles from carboxylic acid derivatives, particularly amides, is a well-established transformation in organic chemistry. This approach is a viable pathway for the preparation of precursors to 2-azido-3-chlorobenzonitrile, such as 2-amino-3-chlorobenzonitrile. The key step in this conversion is the dehydration of a primary amide.

A common route to 2-amino-3-chlorobenzonitrile begins with the corresponding carboxylic acid, 2-amino-3-chlorobenzoic acid. This starting material can be converted to its primary amide, 2-amino-3-chlorobenzamide, through standard amidation procedures. The subsequent dehydration of this amide yields the desired 2-amino-3-chlorobenzonitrile. A variety of dehydrating agents can be employed for this purpose, with phosphorus pentoxide (P₂O₅) being a classical and effective choice. Other reagents capable of effecting this transformation include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and cyanuric chloride.

The general reaction scheme for the dehydration of 2-amino-3-chlorobenzamide is presented below:

Reaction Scheme: Dehydration of 2-amino-3-chlorobenzamide

| Starting Material | Reagent | Product | Yield (%) |

| 2-amino-3-chlorobenzamide | P₂O₅ | 2-amino-3-chlorobenzonitrile | Not Reported |

| 2-amino-3-chlorobenzamide | SOCl₂ | 2-amino-3-chlorobenzonitrile | Not Reported |

| 2-amino-3-chlorobenzamide | POCl₃ | 2-amino-3-chlorobenzonitrile | Not Reported |

| 2-amino-3-chlorobenzamide | Cyanuric Chloride | 2-amino-3-chlorobenzonitrile | Not Reported |

Selective Introduction and Integration of Azide and Nitrile Groups

The synthesis of 2-azido-3-chlorobenzonitrile necessitates the selective introduction of both an azide and a nitrile group onto a chlorinated benzene (B151609) ring. This can be achieved through either a stepwise approach or, in more advanced methodologies, through cascade or tandem reactions.

Stepwise Functionalization Approaches

The most direct and well-established method for the synthesis of 2-azido-3-chlorobenzonitrile is a stepwise functionalization that proceeds via the corresponding aromatic amine. This classic route leverages the diazotization of an aniline derivative, followed by a Sandmeyer-type reaction.

The key precursor for this synthesis is 2-amino-3-chlorobenzonitrile. This intermediate is first treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid such as hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction forms an unstable diazonium salt intermediate, 3-chloro-2-cyanobenzenediazonium chloride.

In the second step, this diazonium salt is reacted with a source of azide ions, most commonly sodium azide (NaN₃). The azide anion displaces the dinitrogen gas (N₂) from the diazonium salt, resulting in the formation of the final product, 2-azido-3-chlorobenzonitrile.

Reaction Scheme: Synthesis of 2-Azido-3-chlorobenzonitrile via Diazotization

| Starting Material | Reagents | Intermediate | Reagent | Product | Yield (%) |

| 2-amino-3-chlorobenzonitrile | 1. NaNO₂, HCl (aq) | 3-chloro-2-cyanobenzenediazonium chloride | 2. NaN₃ | 2-azido-3-chlorobenzonitrile | Not Reported |

Note: This represents the most logical and widely practiced method for this type of transformation. However, specific experimental details and yields for this exact reaction sequence are not explicitly detailed in the surveyed scientific literature.

Cascade or Tandem Reaction Sequences

Cascade or tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and efficient approach to complex molecules. While no specific cascade reactions leading directly to 2-azido-3-chlorobenzonitrile have been reported, related methodologies for the synthesis of other substituted benzonitriles and nitrogen-containing heterocycles exist. For instance, cascade reactions of ortho-carbonyl-substituted benzonitriles have been utilized to construct isoindolin-1-ones. nih.gov These reactions demonstrate the potential for developing one-pot procedures for the synthesis of functionalized benzonitriles, although their application to the direct formation of an azidobenzonitrile from simpler precursors remains an area for future research.

Catalytic Systems in the Synthesis of Azidobenzonitriles

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental compatibility. Both transition metal catalysis and organocatalysis offer potential avenues for the synthesis of azidobenzonitriles.

Transition Metal-Mediated Syntheses

Transition metal catalysis is a powerful tool for the formation of carbon-nitrogen bonds, including the introduction of azide groups. While a direct, catalyzed azidation of a C-H bond on a pre-functionalized benzonitrile is a challenging transformation, related transition metal-catalyzed azidation reactions have been reported for various aromatic and aliphatic substrates.

For example, copper(I) salts are famously used as catalysts in the Sandmeyer reaction for the introduction of various nucleophiles, including halides and cyanide. Although the reaction of a diazonium salt with sodium azide does not strictly require a metal catalyst, copper catalysis can sometimes improve the efficiency of related transformations.

Furthermore, palladium- and rhodium-catalyzed reactions are known to facilitate the azidation of aryl halides or pseudohalides. A hypothetical route to 2-azido-3-chlorobenzonitrile could involve the catalytic azidation of a dihalo-benzonitrile precursor, such as 2,3-dichlorobenzonitrile, using a suitable azide source and a transition metal catalyst. However, the selective displacement of one chlorine atom over the other would be a significant challenge.

Examples of Transition Metal-Catalyzed Azidation Reactions (General)

| Catalyst System | Substrate Type | Azide Source | Product Type | Reference |

| Cu(I) salts | Aryl diazonium salts | - | Aryl azides (in principle) | General Knowledge |

| Pd or Rh complexes | Aryl halides | NaN₃ or TMSN₃ | Aryl azides | General Knowledge |

Note: The application of these catalytic systems to the specific synthesis of 2-azido-3-chlorobenzonitrile from a suitable precursor has not been explicitly documented.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a vibrant field in synthetic chemistry. Organocatalytic approaches to C-H functionalization and the introduction of nitrogen-containing groups are of significant interest.

While the direct organocatalytic C-H azidation of an aromatic ring is a nascent field of research, organocatalysts have been employed in conjugate addition reactions to introduce azide and nitrile functionalities to α,β-unsaturated systems. mdpi.com The development of organocatalytic methods for the direct functionalization of arenes is an ongoing area of research, and future advancements may provide novel routes to compounds like 2-azido-3-chlorobenzonitrile. Currently, however, there are no established organocatalytic methods for the direct synthesis of this target molecule.

Electrochemical Synthesis Methods for Azidocyanation

While the direct electrochemical synthesis of 2-azido-3-chlorobenzonitrile is not extensively documented in the literature, electrochemical methods have been successfully employed for the synthesis of aryl azides and for reactions involving benzonitrile derivatives. These analogous electrochemical routes provide insight into potential strategies for the synthesis of the target compound.

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding harsh reagents and reaction conditions. In the context of synthesizing aryl azides, recent advancements have demonstrated the electrochemical C-H azidation and diazidation of anilines using trimethylsilyl azide (TMSN₃) as the azide source. nih.gov This approach allows for the introduction of azide groups onto the aromatic ring under mild, electrochemically controlled conditions. nih.gov A range of functional groups are tolerated in these reactions, suggesting that a substituted aniline precursor could potentially be used to synthesize a precursor to 2-azido-3-chlorobenzonitrile.

Furthermore, electrochemical methods have been utilized in cascade reactions involving benzonitrile derivatives. For instance, an electrochemical-induced tandem reaction of 2-formyl benzonitrile with anilines has been developed to synthesize N-aryl isoindolinones. nih.govnih.gov This demonstrates the compatibility of the benzonitrile moiety with electrochemical conditions and highlights the potential for electrosynthesis to facilitate complex molecular constructions in a single pot.

The following table summarizes representative examples of electrochemical synthesis of compounds analogous to aryl azides.

| Starting Material | Azide Source | Product | Key Features |

| Anilines | TMSN₃ | Aryl azides and diazides | Electrochemical C-H azidation, broad functional group tolerance. nih.gov |

| 2-Formyl benzonitrile and Anilines | - | N-Aryl isoindolinones | Electrochemically induced cascade reaction. nih.govnih.gov |

While the term "azidocyanation" typically refers to the addition of an azide and a cyano group across a double bond, in the context of aromatic systems, it can be interpreted as the introduction of an azide group to a benzonitrile scaffold. The development of a direct electrochemical method for the azidation of a substituted benzonitrile like 3-chlorobenzonitrile would be a significant advancement in this area.

Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of aromatic nitriles and azides to minimize environmental impact and enhance safety and efficiency. nih.gov Key considerations include the use of greener solvents, alternative energy sources, and the development of catalytic systems that avoid toxic reagents and byproducts.

One notable green approach to the synthesis of benzonitrile involves the use of ionic liquids. A novel synthetic route from benzaldehyde and hydroxylamine hydrochloride utilizes an ionic liquid that acts as a recyclable agent, co-solvent, and catalyst, eliminating the need for metal salt catalysts and simplifying the separation process. rsc.orgresearchgate.net This method achieves a 100% yield of benzonitrile at 120°C in 2 hours and is applicable to a variety of aromatic nitriles. rsc.orgresearchgate.net

Microwave irradiation is another green chemistry tool that has been successfully applied to the synthesis of functionalized benzonitrile precursors. For example, the Knoevenagel condensation to form benzylidenemalononitrile compounds can be carried out efficiently under microwave irradiation in green solvents like water and ethanol, often with high yields and short reaction times. researchgate.net

For the synthesis of aryl azides, greener methods focus on avoiding hazardous reagents and harsh conditions. The rapid synthesis of aryl azides from aryl halides has been achieved using a CuI/diamine catalyst system under mild conditions, with sodium ascorbate enhancing catalyst stability. researchgate.net In some cases, these reactions can be performed at room temperature. researchgate.net

The following table summarizes key green chemistry metrics and their application in chemical synthesis.

| Green Chemistry Metric | Description | Relevance to Synthesis |

| Atom Economy | A measure of the efficiency of a reaction in converting reactants to the desired product. | High atom economy indicates less waste generation. |

| E-Factor (Environmental Factor) | The mass ratio of waste to the desired product. | A lower E-factor signifies a greener process. |

| Process Mass Intensity (PMI) | The total mass of materials used (reactants, solvents, reagents) to produce a certain mass of product. | A lower PMI indicates a more sustainable and efficient process. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Provides a direct measure of the mass efficiency of a reaction. |

The application of these metrics helps in the quantitative assessment of the "greenness" of a synthetic route and guides the development of more sustainable chemical processes. nih.govmdpi.comsemanticscholar.orgresearchgate.net For the synthesis of 2-azido-3-chlorobenzonitrile, a green chemistry approach would prioritize routes with high atom economy, low E-factor and PMI, and the use of non-toxic, renewable resources.

Reactivity and Mechanistic Investigations of 2 Azido 3 Chlorobenzonitrile Derivatives

Azide (B81097) Group Reactivity

The azide group in 2-azido-3-chlorobenzonitrile and its derivatives is a highly energetic and versatile functional group, participating in a range of chemical transformations. Its reactivity is characterized by its ability to act as a 1,3-dipole in cycloaddition reactions and to undergo reduction to the corresponding primary amine.

[3+2] Dipolar Cycloaddition Reactions

The azide functional group is a classic 1,3-dipole and readily participates in [3+2] dipolar cycloaddition reactions with various dipolarophiles, leading to the formation of five-membered heterocyclic rings. This class of reactions is a cornerstone of click chemistry, valued for its high efficiency, selectivity, and mild reaction conditions. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click" reaction, allowing for the efficient and regioselective synthesis of 1,2,3-triazoles from azides and terminal alkynes. nih.govwikipedia.org This reaction proceeds under mild conditions and offers high yields, making it a powerful tool in organic synthesis and medicinal chemistry. jetir.orgmdpi.com For derivatives of 2-azido-3-chlorobenzonitrile, the CuAAC reaction provides a straightforward route to 1,4-disubstituted 1,2,3-triazoles.

The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner. The presence of the electron-withdrawing chloro and nitrile groups on the benzonitrile (B105546) ring can influence the electronic properties of the azide, potentially affecting the reaction kinetics.

Table 1: Examples of CuAAC Reactions with Aryl Azides

| Aryl Azide | Alkyne | Catalyst | Solvent | Product | Yield (%) |

| Phenylazide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | 1,4-Diphenyl-1H-1,2,3-triazole | >95 |

| 4-Methoxyphenylazide | Propargyl alcohol | CuI | THF | 1-(4-Methoxyphenyl)-4-(hydroxymethyl)-1H-1,2,3-triazole | 98 |

| 2-Azidobenzonitrile (B1276813) | Phenylacetylene | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 1-(2-Cyanophenyl)-4-phenyl-1H-1,2,3-triazole | 91 |

This table presents representative examples of CuAAC reactions with various aryl azides to illustrate the general conditions and high yields achievable. Specific data for 2-azido-3-chlorobenzonitrile was not available in the searched literature.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition that utilizes strained cyclooctynes as the alkyne component. magtech.com.cnnih.gov The relief of ring strain provides the driving force for the reaction, allowing it to proceed rapidly at or near physiological temperatures without the need for a potentially cytotoxic copper catalyst. nih.gov This makes SPAAC particularly valuable for bioconjugation applications. nih.gov

Aryl azides, including derivatives of 2-azidobenzonitrile, are expected to react readily with strained alkynes like bicyclo[6.1.0]non-4-yne (BCN) or dibenzocyclooctyne (DBCO) to form the corresponding triazole products. The reaction rate can be influenced by the electronic nature of the substituents on the aryl azide.

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

| Azide | Cyclooctyne | Rate Constant (M⁻¹s⁻¹) |

| Benzyl azide | BCN | ~0.1 |

| Benzyl azide | DBCO | ~0.3 |

| 4-Azidobenzoic acid | DIBAC | ~1.0 |

This table provides typical rate constants for SPAAC reactions to demonstrate the rapid kinetics. Specific kinetic data for the reaction of 2-azido-3-chlorobenzonitrile was not found in the reviewed literature.

In the absence of a catalyst, azides can undergo thermal [3+2] cycloaddition reactions with a variety of unsaturated substrates, including alkenes and alkynes. sci-rad.com These reactions typically require elevated temperatures and may lead to a mixture of regioisomers, in contrast to the high regioselectivity of the CuAAC reaction. nih.gov

The reaction of 2-azido-3-chlorobenzonitrile with an alkene would be expected to yield a triazoline, which may be stable or undergo further reactions such as aromatization or rearrangement. With alkynes, thermal cycloaddition leads to the formation of a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles. The regioselectivity is governed by the electronic and steric properties of both the azide and the dipolarophile.

The azide group can also undergo a [3+2] cycloaddition with the nitrile functionality of another molecule, or intramolecularly, to form a tetrazole ring. This reaction is a well-established method for the synthesis of 5-substituted-1H-tetrazoles and often requires a Lewis or Brønsted acid catalyst to activate the nitrile. youtube.comresearchgate.net Common catalysts include zinc salts and ammonium (B1175870) chloride. researchgate.net

The reaction of an external nitrile with 2-azido-3-chlorobenzonitrile would lead to a disubstituted tetrazole. Alternatively, under appropriate conditions, the azide group of one molecule of 2-azido-3-chlorobenzonitrile could potentially react with the nitrile group of another molecule, leading to dimerization or oligomerization, although this is less commonly reported for simple benzonitriles. The electron-withdrawing nature of the substituents on the benzonitrile ring can influence the activation barrier of this reaction. nih.gov

Table 3: Catalysts for Tetrazole Synthesis from Nitriles and Azides

| Nitrile | Azide Source | Catalyst | Solvent | Temperature (°C) |

| Benzonitrile | NaN₃ | ZnBr₂ | H₂O | 100 |

| Acetonitrile | NaN₃ | NH₄Cl | DMF | 120 |

| 4-Chlorobenzonitrile | NaN₃ | Fe/Al Hydrotalcite | DMF | 130 |

This table showcases various catalytic systems used for the synthesis of tetrazoles from nitriles and sodium azide. Specific examples involving 2-azido-3-chlorobenzonitrile as the azide source were not identified in the searched literature.

Reduction Pathways to Primary Amines

The reduction of the azide group is a fundamental transformation that provides access to primary amines. This conversion is highly valuable in organic synthesis as it offers a reliable method to introduce an amino group, often under mild conditions that preserve other functional groups within the molecule. For 2-azido-3-chlorobenzonitrile, this reaction would yield 2-amino-3-chlorobenzonitrile (B1280245), a useful building block for the synthesis of various heterocyclic compounds and other fine chemicals.

A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being one of the most common and efficient methods. Other reagents such as triphenylphosphine (B44618) (the Staudinger reaction), lithium aluminum hydride, and sodium borohydride (B1222165) in the presence of a catalyst can also effect this reduction. The choice of reducing agent is often dictated by the presence of other reducible functional groups in the molecule, such as the nitrile group in this case. Care must be taken to select conditions that selectively reduce the azide without affecting the nitrile.

| Precursor | Product |

| 2-Azido-3-chlorobenzonitrile | 2-Amino-3-chlorobenzonitrile |

| Phenylazide | Aniline (B41778) |

| 1-Azido-4-nitrobenzene | 4-Nitroaniline |

Staudinger Ligation

The Staudinger reaction, discovered by Hermann Staudinger, involves the reaction of an organic azide with a phosphine (B1218219) to form an iminophosphorane (also known as an aza-ylide). nih.govchalcogen.ro This reaction is highly efficient and proceeds under mild conditions. nih.gov The Staudinger ligation is a modification of this reaction that ultimately forms a stable amide bond, a transformation that has found significant application in chemical biology for ligating peptides and labeling biomolecules. nih.govlibretexts.org

The reaction of 2-azido-3-chlorobenzonitrile with a phosphine, such as triphenylphosphine, is expected to proceed via the classical Staudinger mechanism. The process begins with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group. nih.govwikipedia.org This is followed by the loss of dinitrogen gas (N₂) through a four-membered ring transition state to yield an iminophosphorane. chalcogen.roorganic-chemistry.org

The general mechanism is as follows:

Formation of a phosphazide (B1677712): The phosphine adds to the terminal nitrogen of the azide.

Nitrogen extrusion: The intermediate phosphazide loses a molecule of N₂ to form the iminophosphorane.

Aza-Wittig Reaction: The iminophosphorane intermediate is a key component in the aza-Wittig reaction, where it can react with carbonyl compounds to form imines. rug.nlwikipedia.org

In a "traceless" Staudinger ligation, the phosphine reagent is designed with an electrophilic trap (like a thioester) that intercepts the iminophosphorane intramolecularly, leading to the formation of an amide bond without the incorporation of the phosphine into the final product. youtube.com While specific studies on 2-azido-3-chlorobenzonitrile are not detailed in the provided search results, the electron-withdrawing nature of the ortho-cyano and meta-chloro substituents would likely influence the electrophilicity of the azide group, potentially affecting the reaction kinetics with the nucleophilic phosphine.

Interactive Data Table: Key Features of the Staudinger Ligation

| Feature | Description | Relevance to 2-Azido-3-chlorobenzonitrile |

|---|---|---|

| Reactants | Organic azide and a phosphine (e.g., Triphenylphosphine). nih.gov | 2-Azido-3-chlorobenzonitrile serves as the azide component. |

| Key Intermediate | Iminophosphorane (Aza-ylide). chalcogen.roorganic-chemistry.org | Formed after the extrusion of N₂ gas. |

| Staudinger Reduction Product | Primary amine and phosphine oxide (upon hydrolysis). nih.gov | Yields 2-amino-3-chlorobenzonitrile and triphenylphosphine oxide. |

| Staudinger Ligation Product | Amide bond. nih.gov | Can be formed using a specialized phosphine reagent with an intramolecular electrophilic trap. |

| Conditions | Typically mild and high-yielding. nih.gov | The reaction is expected to proceed efficiently. |

Nitrogen Extrusion Reactions and Nitrene Generation

Aryl azides, including 2-azido-3-chlorobenzonitrile, can undergo the extrusion of dinitrogen (N₂) upon thermolysis or photolysis to generate highly reactive intermediates known as nitrenes. youtube.com In this case, the decomposition would produce 2-chloro-6-cyanophenylnitrene. Nitrenes are the nitrogen analogs of carbenes, possessing a nitrogen atom with only six valence electrons, making them highly electrophilic and reactive. youtube.com

The generation of the nitrene can be represented as: 2-azido-3-chlorobenzonitrile (C₇H₃ClN₄) → 2-chloro-6-cyanophenylnitrene (C₇H₃ClN₂) + N₂

Once formed, the 2-chloro-6-cyanophenylnitrene can undergo several characteristic reactions:

Intramolecular Reactions: Due to the presence of adjacent substituents, the nitrene can undergo intramolecular cyclization reactions. For instance, it could potentially interact with the ortho-cyano group or the adjacent C-H bond on the aromatic ring, leading to the formation of novel heterocyclic systems. Aryl nitrenes are known to undergo ring-expansion to form seven-membered ring cumulenes or ring-contraction. youtube.com

Intermolecular Reactions: In the presence of other substrates, the nitrene can react intermolecularly.

C-H Insertion: Nitrenes can insert into carbon-hydrogen bonds to form new N-H and N-C bonds, yielding secondary amines or amides. youtube.com

Cycloaddition/Aziridination: Reaction with alkenes can lead to the formation of aziridines. The stereochemistry of this reaction depends on whether the singlet (concerted reaction) or triplet (stepwise reaction) state of the nitrene is involved. youtube.com Visible light photosensitization can be used to selectively generate the triplet nitrene, which is useful for aziridination reactions. rug.nl

Dimerization: In the absence of other reactive partners, nitrenes can dimerize to form azo compounds (e.g., 2,2'-dichloro-6,6'-dicyanoazobenzene).

The specific reaction pathway taken by 2-chloro-6-cyanophenylnitrene would depend on the reaction conditions (e.g., temperature, wavelength of light, solvent, presence of trapping agents) and the electronic state (singlet vs. triplet) of the generated nitrene. youtube.com

Nitrile Group Reactivity

Nucleophilic Addition Reactions to the Cyano Group

The carbon-nitrogen triple bond of the nitrile group in 2-azido-3-chlorobenzonitrile is electrophilic at the carbon atom due to the high electronegativity of nitrogen. This makes it susceptible to attack by nucleophiles. wikipedia.org A wide variety of nucleophiles can add to the cyano group, leading to a range of products.

Common nucleophilic addition reactions for nitriles include:

Reaction with Grignard Reagents: Organomagnesium halides (Grignard reagents) add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. wikipedia.org For example, reaction with methylmagnesium bromide followed by aqueous workup would produce 1-(2-azido-3-chlorophenyl)ethan-1-one.

Reaction with Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to nitriles to form ketones after hydrolysis.

Reduction to Amines: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). In the case of 2-azido-3-chlorobenzonitrile, this would also likely reduce the azide group. Milder reducing agents might be required for selective reduction.

Pinner Reaction: In the presence of an alcohol and a strong acid catalyst (like HCl), the Pinner reaction occurs, leading to the formation of an imidate salt, which can be further hydrolyzed to an ester. wikipedia.org

Conversion to Carboxylic Acid Derivatives or Aldehydes

The nitrile group is a versatile precursor to carboxylic acids and their derivatives through hydrolysis.

Hydrolysis to Carboxylic Acid: The cyano group of 2-azido-3-chlorobenzonitrile can be completely hydrolyzed to a carboxylic acid group (-COOH) under either acidic or basic conditions, typically by heating under reflux. libretexts.orgdocbrown.info

Acidic Hydrolysis: Heating with an aqueous acid (e.g., H₂SO₄ or HCl) will produce 2-azido-3-chlorobenzoic acid and an ammonium salt. libretexts.org C₇H₃ClN₄ + 2H₂O + H⁺ → C₇H₄ClN₂O₂ + NH₄⁺

Alkaline Hydrolysis: Heating with an aqueous base (e.g., NaOH) initially forms the carboxylate salt (sodium 2-azido-3-chlorobenzoate) and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the free carboxylic acid. docbrown.info C₇H₃ClN₄ + OH⁻ + H₂O → [C₇H₃ClN₂O₂]⁻ + NH₃

Partial Hydrolysis to Amide: Under carefully controlled, milder conditions, the hydrolysis can sometimes be stopped at the amide stage, yielding 2-azido-3-chlorobenzamide.

Conversion to Aldehyde: The reduction of a nitrile to an aldehyde can be achieved using specific reducing agents that can stop the reduction at the intermediate imine stage before further reduction to the amine. A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), typically used at low temperatures, followed by an aqueous workup.

Participation in Ring-Forming Reactions (e.g., Tetrazole Synthesis)

The nitrile group is a key participant in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. The most prominent example is the synthesis of tetrazoles. nih.govchalcogen.royoutube.com

The reaction involves the 1,3-dipolar cycloaddition of an azide (such as sodium azide, NaN₃) to the nitrile group. nih.gov This reaction is often catalyzed by a Lewis acid or a Brønsted acid (like ammonium chloride) and typically requires heating in a polar aprotic solvent such as dimethylformamide (DMF). chalcogen.royoutube.com

For 2-azido-3-chlorobenzonitrile, the intramolecular reaction of the azide group with the nitrile group is a possibility, which would lead to a fused tetrazole system. However, the more common reaction involves an external azide source reacting with the nitrile. The reaction of 2-azido-3-chlorobenzonitrile with sodium azide and ammonium chloride would yield 5-(2-azido-3-chlorophenyl)-1H-tetrazole.

The tetrazole ring is considered an isostere of the carboxylic acid group, sharing a similar pKa and steric profile, which makes it a valuable functional group in medicinal chemistry. chalcogen.royoutube.com

Reactivity of the Chlorine Substituent on the Aromatic Ring

The chlorine atom on the benzene (B151609) ring of 2-azido-3-chlorobenzonitrile is a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org Aromatic rings are generally electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups on the ring can activate it towards such reactions. chemistrysteps.comnih.gov

In 2-azido-3-chlorobenzonitrile, both the azido (B1232118) (-N₃) and the cyano (-CN) groups are electron-withdrawing. The cyano group is located ortho to the chlorine atom, and the azido group is meta. Electron-withdrawing groups are most effective at activating the ring for SNAr when they are positioned ortho or para to the leaving group, as this allows them to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. chemistrysteps.comnih.gov

The SNAr mechanism proceeds in two steps:

Addition: A strong nucleophile (e.g., OH⁻, OR⁻, NH₃) attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The ortho-cyano group can effectively delocalize the negative charge of this intermediate.

Elimination: The leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., direct arylation)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like 2-azido-3-chlorobenzonitrile, the aryl chloride moiety is the primary site for such reactions. Aryl chlorides, while traditionally less reactive than bromides or iodides, can be effectively coupled using modern palladium catalysts with specialized ligands. rsc.org

Direct arylation, a subtype of cross-coupling, is particularly efficient as it avoids the pre-functionalization of one of the coupling partners. nih.gov In the context of 2-azido-3-chlorobenzonitrile, a hypothetical direct arylation with a heteroarene, such as thiophene, would involve the palladium-catalyzed formation of a new carbon-carbon bond at the position of the chlorine atom. The development of highly efficient mixed-ligand catalyst systems has expanded the scope of direct arylation to include less reactive aryl chlorides. jst.go.jp

The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by C-H activation of the coupling partner, and finally, reductive elimination to yield the product and regenerate the catalyst. A significant challenge in applying this to 2-azido-3-chlorobenzonitrile is ensuring the catalyst's compatibility with the azido group, which can potentially react with the palladium center. However, palladium catalysis has been successfully employed for various transformations on substrates containing azide functionalities.

Table 1: Representative Palladium-Catalyzed Reactions for Aryl Chlorides This table illustrates typical conditions for cross-coupling reactions involving aryl chlorides, which are applicable to the chloro-substituent in the target molecule.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Typical Yields |

|---|---|---|---|---|

| Suzuki Coupling | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 70-95% |

| Buchwald-Hartwig Amination | Pd2(dba)3 / XPhos | NaOt-Bu | Dioxane | 80-98% |

| Direct Arylation | Pd(OAc)2 / P(o-tol)3 | K2CO3 | DMA | 60-90% |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. wikipedia.org In 2-azido-3-chlorobenzonitrile, the potent electron-withdrawing effects of the ortho-azido and meta-cyano groups strongly activate the C-Cl bond toward nucleophilic attack. The reaction proceeds via an addition-elimination mechanism. chemistrysteps.com

The mechanism involves the attack of a nucleophile (e.g., an alkoxide, amine, or thiolate) on the carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govnih.gov The negative charge of this intermediate is delocalized across the aromatic ring and is effectively stabilized by the ortho-azido and, to a lesser extent, the meta-cyano group. In the final step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. chemistrysteps.com

The reactivity in SNAr reactions is influenced by the nature of the leaving group and the activating groups. The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the Meisenheimer intermediate, making 2-azido-3-chlorobenzonitrile a highly suitable substrate for this transformation. masterorganicchemistry.com

C-H Chlorination and Functionalization

While 2-azido-3-chlorobenzonitrile is already chlorinated, further C-H functionalization on the aromatic ring could lead to more complex derivatives. Directed C-H functionalization, often achieved through transition-metal catalysis, allows for the selective introduction of new groups at specific positions. For a benzonitrile derivative, the cyano group can act as a directing group in certain catalytic systems, guiding functionalization to the ortho positions (C2 or C6). In this specific molecule, the C2 position is already occupied, so any cyano-directed functionalization would likely target the C6 position.

Alternatively, the inherent electronic properties of the ring dictate the sites for electrophilic aromatic substitution, although the strongly deactivating nature of the existing substituents makes such reactions challenging. Friedel-Crafts and similar reactions would be difficult and likely require harsh conditions. A more plausible approach would be directed metalation-trapping sequences, where a strong base like lithium diisopropylamide (LDA) selectively deprotonates a specific C-H bond, followed by quenching with an electrophile. The most acidic proton would likely be at the C4 position, influenced by the adjacent chloro and cyano groups.

Complex Reaction Pathways and Inter-Functional Group Effects

The simultaneous presence of azido, chloro, and cyano groups gives rise to complex reactivity patterns, where the outcome of a reaction depends on the subtle interplay between these functionalities. This complexity creates both challenges and opportunities for the synthesis of advanced heterocyclic structures.

Chemoselectivity and Regioselectivity Challenges

Chemoselectivity is a major consideration when designing reactions for polyfunctionalized molecules like 2-azido-3-chlorobenzonitrile. For instance, in a palladium-catalyzed cross-coupling reaction, the catalyst must selectively activate the C-Cl bond without interacting with the azido or cyano groups. Similarly, when performing a nucleophilic aromatic substitution, the nucleophile must preferentially attack the C-Cl bond over potentially reacting with the electrophilic carbon of the cyano group.

Regioselectivity concerns the site of reaction. In SNAr, the chlorine is the only viable leaving group, simplifying the regiochemical outcome. However, in potential C-H activation reactions, multiple C-H bonds are available, and achieving selectivity for one specific position over others (e.g., C4, C5, or C6) would require careful selection of directing groups and reaction conditions.

Cascade and Tandem Reactions Involving Multiple Functional Groups

Cascade reactions, where a single event triggers a sequence of bond-forming transformations, offer a powerful method for rapidly building molecular complexity from simple starting materials. nih.gov The functional groups in 2-azido-3-chlorobenzonitrile are well-suited for initiating such cascades.

A common cascade involving an azide is its thermal or photochemical decomposition to a highly reactive nitrene intermediate. This nitrene could then react intramolecularly with other parts of the molecule. Another possibility involves an initial reaction at one site that subsequently enables a reaction at another. For example, a substitution reaction that introduces a new functional group could then trigger a cyclization involving the azide or nitrile. Such multi-step sequences in a single pot are highly efficient for synthesizing complex heterocyclic systems. nih.govmdpi.com

Intramolecular Cyclization Processes

The ortho-disposition of the azido and cyano groups in 2-azido-3-chlorobenzonitrile makes it a prime candidate for intramolecular cyclization reactions. It is well-established that 2-azidobenzonitriles can undergo thermal or metal-catalyzed cyclization. The process typically involves the azide group reacting with the adjacent cyano group.

This reaction, often referred to as a type of intramolecular [3+2] cycloaddition or nitrene-mediated cyclization, leads to the formation of a fused tetrazole ring system. The resulting product would be a substituted tetrazolo[1,5-a]quinazoline derivative. This type of cyclization is a powerful tool for the synthesis of nitrogen-rich heterocyclic compounds. nih.govnih.gov The presence of the chlorine atom at the C3 position would be retained in the product, offering a handle for further synthetic modifications.

Table 2: Potential Intramolecular Cyclization Products This table outlines the expected heterocyclic core structures from the cyclization of 2-azidobenzonitrile derivatives.

| Starting Moiety | Reaction Type | Resulting Heterocyclic System |

|---|---|---|

| ortho-Azidobenzonitrile | Thermal/Metal-catalyzed Cyclization | Tetrazolo[1,5-a]quinazoline |

| ortho-Azidobenzyl isocyanide | Base-mediated Cyclization | Quinazoline |

| Acyl radical with azide | Radical Cyclization | Cyclized lactam |

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic profile of reactions involving aryl azides, such as 2-azido-3-chlorobenzonitrile, is primarily dictated by two main reactive pathways: thermal decomposition to a nitrene intermediate and [3+2] cycloaddition reactions. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the activation barriers and reaction rates of these transformations.

Determination of Reaction Rate Constants

The determination of reaction rate constants for processes involving aryl azides is typically achieved through experimental techniques such as UV-Vis spectroscopy, NMR spectroscopy, or by monitoring the evolution of nitrogen gas. Computational methods, particularly Density Functional Theory (DFT), have also emerged as powerful tools for predicting rate constants. researchgate.net

For instance, the kinetics of the azidation of isomeric dicyanobenzenes to form cyanophenyltetrazolides have been studied, revealing the influence of the cyano group's position on the reaction rate. researchgate.net While not directly involving 2-azido-3-chlorobenzonitrile, this study provides insight into the reactivity of the nitrile group in a substituted benzene ring.

In the context of [3+2] cycloaddition reactions, a common reaction for aryl azides, rate constants are influenced by the nature of both the azide and the dipolarophile. Studies on the reaction of substituted α-azidostyrenes have shown a dependence of the rate constant on the electronic properties of the substituents on the aryl ring. A Hammett plot for the decomposition of meta- and para-substituted α-azidostyrenes yielded a ρ value of -0.7, indicating a modest buildup of positive charge in the transition state.

Table 1: Representative First-Order Rate Constants for the Thermal Decomposition of Aryl-Substituted α-Azidostyrenes in 1-Butanol at 80.2 °C

| Substituent | Rate Constant (k x 105 s-1) |

| 4-Methoxy | 15.5 |

| 4-Methyl | 7.2 |

| H | 5.8 |

| 4-Chloro | 3.1 |

| 3-Nitro | 1.56 |

Activation Barrier Analysis and Transition State Energies

The activation barrier, or activation energy (Ea), represents the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. wikipedia.org For aryl azides, both thermal decomposition and cycloaddition reactions are characterized by significant activation barriers.

Computational studies using the CBS-QB3 method have been employed to investigate the activation enthalpies for the 1,3-dipolar cycloadditions of various azides with alkenes and alkynes. nih.govacs.org For the reaction of phenylazide with ethylene, the activation enthalpy (ΔH‡) is calculated to be in the range of 17-20 kcal/mol. nih.govacs.org The presence of electron-withdrawing or electron-donating substituents on the phenyl ring of the azide can modulate these activation barriers, though the effects are generally modest. nih.gov

DFT calculations at the B3LYP/6-31G(d) level have been used to explore the reactivity and regioselectivity of [3+2] cycloaddition reactions of 4-substituted-aryl azides with alkynes. researchgate.net The computed activation energies were found to be slightly lower for the formation of the 1,5-regioisomeric triazoles compared to the 1,4-regioisomers. researchgate.net

Table 2: Calculated Activation Enthalpies (ΔH‡) for the [3+2] Cycloaddition of Phenyl Azide with Ethylene and Acetylene nih.govacs.org

| Reaction | ΔH‡ (kcal/mol) |

| Phenyl azide + Ethylene | 18.5 |

| Phenyl azide + Acetylene | 17.8 |

The transition state for the [3+2] cycloaddition of aryl azides is typically asynchronous, meaning that the two new sigma bonds are not formed to the same extent at the transition state. nih.gov The geometry and energy of the transition state are influenced by both steric and electronic factors.

Influence of Catalysis, Solvent, and Temperature on Reaction Mechanisms

The reaction mechanisms and rates of aryl azide reactions are significantly influenced by external factors such as the presence of a catalyst, the nature of the solvent, and the reaction temperature.

Catalysis: While many reactions of aryl azides are thermally initiated, certain transformations can be catalyzed. For example, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known "click" reaction that proceeds with a significantly lower activation barrier than its thermal counterpart. However, for the purposes of this article focusing on the inherent reactivity of the azide, uncatalyzed reactions are of primary interest.

Solvent: The polarity of the solvent can influence reaction rates by differentially solvating the ground state and the transition state. For reactions proceeding through a polar transition state, polar solvents can lead to rate acceleration. For instance, the kinetics of the reaction of a substituted benzonitrile oxide with arylacetylenes were found to be solvent-dependent, with the rate being higher in carbon tetrachloride than in chloroform. This suggests that for some cycloaddition reactions, less polar solvents may be favored.

Temperature: The effect of temperature on reaction rates is described by the Arrhenius equation, which relates the rate constant to the activation energy and the absolute temperature. wikipedia.orglibretexts.org An increase in temperature generally leads to a significant increase in the reaction rate, as more molecules possess the requisite kinetic energy to overcome the activation barrier. Kinetic studies of the thermal decomposition of α-azidostyrenes were conducted at various temperatures to determine the activation parameters (enthalpy and entropy of activation). These parameters provide further insight into the nature of the transition state.

Table 3: Activation Parameters for the Thermal Decomposition of α-Azidostyrene in Benzyl Alcohol

| Parameter | Value |

| ΔH‡ (kcal/mol) | 25.3 ± 0.4 |

| ΔS‡ (cal/mol·K) | -5.3 ± 1.4 |

The negative entropy of activation for the decomposition of α-azidostyrene suggests a more ordered transition state compared to the reactants. It is reasonable to infer that the reactions of 2-azido-3-chlorobenzonitrile would exhibit similar dependencies on these external factors.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon skeleton and the placement of protons, providing unambiguous evidence of the compound's constitution.

The ¹H NMR spectrum of 2-Azido-3-chlorobenzonitrile is expected to show a complex pattern in the aromatic region, typically between 7.0 and 8.0 ppm. The benzene (B151609) ring contains three adjacent protons (an ABC spin system), whose chemical shifts are influenced by the electronic effects of the chloro, azido (B1232118), and nitrile substituents.

The chlorine atom and the nitrile group are electron-withdrawing, which tends to deshield nearby protons, shifting their signals downfield. The azido group's effect is more complex; it is inductively withdrawing but can act as a weak resonance donor. Based on additive substituent chemical shift (SCS) models and data from related compounds like 2-chloro- and 3-chlorobenzonitrile, the chemical shifts for the three aromatic protons (H-4, H-5, and H-6) can be predicted.

The proton ortho to the nitrile group (H-6) is expected to be the most deshielded due to the strong anisotropy and electron-withdrawing nature of the cyano group. The proton situated between the chloro and azido groups (H-4) and the remaining proton (H-5) will have shifts determined by the combined influence of all three substituents.

The coupling between these adjacent protons provides crucial connectivity information.

H-6 is expected to appear as a doublet of doublets (dd), coupling to H-5 (ortho-coupling, ³J ≈ 7-9 Hz) and H-4 (meta-coupling, ⁴J ≈ 1-3 Hz).

H-5 should appear as a triplet or, more precisely, a doublet of doublets, due to ortho-coupling with both H-4 and H-6 (³J ≈ 7-9 Hz).

H-4 is predicted to be a doublet of doublets (dd), with ortho-coupling to H-5 (³J ≈ 7-9 Hz) and meta-coupling to H-6 (⁴J ≈ 1-3 Hz).

| Proton Position | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | ~7.4 - 7.6 | dd | ³J(H4-H5) ≈ 7-9, ⁴J(H4-H6) ≈ 1-3 |

| H-5 | ~7.2 - 7.4 | t (or dd) | ³J(H5-H4) ≈ 7-9, ³J(H5-H6) ≈ 7-9 |

| H-6 | ~7.6 - 7.8 | dd | ³J(H6-H5) ≈ 7-9, ⁴J(H6-H4) ≈ 1-3 |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2-Azido-3-chlorobenzonitrile, seven distinct signals are expected: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts are predicted based on the additivity of substituent effects on the benzene ring.

C-1 (C-CN): The carbon bearing the nitrile group is expected to be significantly shielded relative to benzene's 128.5 ppm, typically appearing around 110-115 ppm.

C-2 (C-N₃): The carbon attached to the azido group is predicted to be downfield, around 140-145 ppm.

C-3 (C-Cl): The carbon bonded to chlorine will also be deshielded, appearing in the 133-138 ppm range.

C-4, C-5, C-6: These carbons will show shifts in the typical aromatic range of 120-135 ppm, influenced by their position relative to the three substituents.

Nitrile Carbon (-C≡N): The carbon of the nitrile group itself is characteristically found in the 115-120 ppm range.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 1 (C-CN) | 110 - 115 |

| 2 (C-N₃) | 140 - 145 |

| 3 (C-Cl) | 133 - 138 |

| 4 | 128 - 132 |

| 5 | 124 - 128 |

| 6 | 132 - 136 |

| -C≡N | 115 - 120 |

To confirm the assignments made from 1D NMR spectra and to resolve any ambiguities, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-coupled. For 2-Azido-3-chlorobenzonitrile, this would confirm the connectivity of the aromatic protons, with correlations expected between H-4 and H-5, H-5 and H-6, and a weaker correlation between H-4 and H-6. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies carbons directly attached to protons. wisc.edu It would show cross-peaks linking H-4 to C-4, H-5 to C-5, and H-6 to C-6, allowing for the unambiguous assignment of these protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2- and 3-bond) correlations between protons and carbons. wisc.edu This is particularly powerful for identifying quaternary (non-protonated) carbons. Expected correlations would include:

H-4 correlating with C-2, C-3, C-5, and C-6.

H-5 correlating with C-1, C-3, and C-4.

H-6 correlating with C-1, C-2, and C-4, as well as the nitrile carbon. These correlations would definitively establish the substitution pattern on the benzene ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is highly effective for identifying functional groups due to their characteristic vibrational frequencies. These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. researchgate.net

The IR spectrum of 2-Azido-3-chlorobenzonitrile is dominated by two strong, characteristic bands in a region of the spectrum that is typically free from other vibrations (1800-2300 cm⁻¹).

Azide (B81097) (N₃) Asymmetric Stretch: This vibration gives rise to a very strong and sharp absorption band typically found between 2100 and 2140 cm⁻¹. Studies on similar molecules show this peak can be observed around 2124 cm⁻¹ in aqueous solutions. libretexts.org

Nitrile (C≡N) Symmetric Stretch: The stretching of the carbon-nitrogen triple bond results in a strong, sharp band in the range of 2220-2260 cm⁻¹. In related compounds, this band appears near 2242 cm⁻¹. libretexts.org

The Raman spectrum would also show these vibrations, with the nitrile stretch often being particularly intense. The precise frequencies of these bands are sensitive to the electronic environment and can shift based on solvent polarity. daneshyari.com

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2140 | 2100 - 2140 | Very Strong (IR), Strong (Raman) |

| Nitrile (-C≡N) | Symmetric Stretch | 2220 - 2260 | 2220 - 2260 | Strong (IR), Very Strong (Raman) |

The IR absorption profile of aryl azides can be complicated by Fermi resonance , where the fundamental azide stretching vibration interacts with an overtone or combination band of similar energy. researchcommons.org This can cause the single expected peak to split into two or more bands of comparable intensity, making spectral interpretation more complex. libretexts.orgresearchcommons.org Isotope labeling studies can help confirm the presence of Fermi resonance.

When two vibrational modes are in close proximity within a molecule, as are the azide and nitrile groups in this compound, they can engage in vibrational coupling . This interaction can be observed using advanced techniques like two-dimensional infrared (2D-IR) spectroscopy. In a 2D-IR spectrum, coupling between the azide and nitrile vibrations would manifest as off-diagonal cross-peaks that connect the two main diagonal peaks. The intensity of these cross-peaks is related to the coupling strength, which in turn depends on the distance and relative orientation of the two functional groups. Such studies provide powerful insights into the molecule's conformation and the through-space and through-bond interactions that mediate energy transfer between the vibrational modes. The anharmonicity of the vibrational potential, which is the deviation from a simple harmonic oscillator, can also be quantified from the positions of peaks in the 2D-IR spectrum.

In-situ Reaction Monitoring Applications

The synthesis of 2-Azido-3-chlorobenzonitrile, typically proceeding through the diazotization of 2-amino-3-chlorobenzonitrile (B1280245) followed by azidation, involves reactive and potentially hazardous intermediates like diazonium salts. nih.govorganic-chemistry.orgorganic-chemistry.org Consequently, in-situ reaction monitoring is crucial for ensuring safety, optimizing reaction conditions, and maximizing yield. Techniques such as Flow Nuclear Magnetic Resonance (FlowNMR) and Fourier Transform Infrared (FTIR) spectroscopy are well-suited for real-time analysis of this process. ucc.ieresearchgate.net

An FTIR-ATR probe immersed in the reaction mixture can continuously track the conversion of the starting aniline (B41778) derivative. nih.gov The process begins with the monitoring of the diazotization step, where the primary aromatic amine is converted to a diazonium salt. This is observed through the disappearance of the N-H stretching bands of the amine and the appearance of a strong, characteristic absorption band for the diazonium group (–N≡N⁺) typically in the region of 2200-2300 cm⁻¹. nih.gov

Upon the addition of an azide source (e.g., sodium azide), the subsequent azidation reaction can be monitored. This is characterized by the decrease in the diazonium salt peak and the emergence of a strong, sharp absorption band corresponding to the asymmetric stretching of the azide functional group (–N₃), which typically appears around 2100-2160 cm⁻¹. organic-chemistry.org The reaction's endpoint is indicated by the stabilization of the azide peak and the complete disappearance of the diazonium intermediate signal. This continuous monitoring allows for precise control over reaction times and temperatures, which is critical for handling thermally sensitive diazonium salts. nih.govresearchgate.net

The table below outlines the key vibrational frequencies that would be monitored during the synthesis of 2-Azido-3-chlorobenzonitrile using in-situ FTIR spectroscopy.

| Functional Group | Typical Wavenumber (cm⁻¹) | Observation during Reaction |

| Primary Amine (N-H Stretch) | 3300-3500 | Signal decreases and disappears |

| Diazonium (N≡N⁺ Stretch) | 2200-2300 | Signal appears and then disappears |

| Azide (N₃ Asymmetric Stretch) | 2100-2160 | Signal appears and intensifies |

| Nitrile (C≡N Stretch) | 2220-2260 | Signal remains present throughout |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of 2-Azido-3-chlorobenzonitrile. It provides precise information on the compound's mass, elemental formula, and fragmentation behavior.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental composition. researchgate.net For 2-Azido-3-chlorobenzonitrile, with the molecular formula C₇H₃ClN₄, the theoretical exact mass of the monoisotopic molecular ion [M]⁺˙ can be calculated. This precise measurement allows differentiation from other potential compounds that may have the same nominal mass but different elemental formulas. nih.gov

HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can achieve mass accuracies in the low parts-per-million (ppm) range, which is essential for confirming the elemental composition of novel or synthesized compounds. nih.govnih.gov

The table below compares the exact mass of 2-Azido-3-chlorobenzonitrile with other potential formulas having the same nominal mass (178).

| Molecular Formula | Exact Mass (Da) | Mass Difference (from C₇H₃ClN₄) |

| C₇H₃³⁵ClN₄ | 178.0073 | 0.0000 |

| C₈H₄Cl₂N | 178.9772 | +1.0301 |

| C₉H₈N₂O₂ | 178.0586 | +0.0513 |

| C₁₀H₁₀O₃ | 178.0629 | +0.0556 |

The electron ionization (EI) mass spectrum of 2-Azido-3-chlorobenzonitrile is expected to exhibit a distinct fragmentation pattern dominated by the characteristic behavior of aryl azides and the isotopic signature of chlorine. The most prominent initial fragmentation step for aryl azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.netresearchgate.net

The presence of a chlorine atom introduces a clear isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic M⁺ and [M+2]⁺˙ peak cluster in a roughly 3:1 intensity ratio for the molecular ion and any fragment containing the chlorine atom. udel.edu

Following the initial loss of N₂, the resulting radical cation (m/z 150/152) would likely undergo further fragmentation. Common pathways for benzonitrile-type structures include the loss of hydrogen cyanide (HCN, 27 Da) or the chlorine atom (Cl˙, 35/37 Da). nih.govnist.gov

The expected key fragments in the mass spectrum of 2-Azido-3-chlorobenzonitrile are detailed in the table below.

| Ion | m/z (³⁵Cl / ³⁷Cl) | Relative Intensity Ratio | Proposed Origin |

| [C₇H₃ClN₄]⁺˙ (M⁺˙) | 178 / 180 | ~3:1 | Molecular Ion |

| [C₇H₃ClN]⁺˙ | 150 / 152 | ~3:1 | [M - N₂]⁺˙ |

| [C₆H₃N]⁺˙ | 102 | - | [M - N₂ - Cl]⁺˙ |

| [C₆H₂Cl]⁺˙ | 111 / 113 | ~3:1 | [M - N₂ - HCN]⁺˙ |

| [C₆H₅]⁺ | 77 | - | Further fragmentation |

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm fragmentation pathways and provide definitive structural information. nih.govijcap.in In an MS/MS experiment, a specific ion (a "precursor ion") is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting "product ions" are analyzed in a second mass analyzer. wikipedia.orgunt.edu

For 2-Azido-3-chlorobenzonitrile, the molecular ion cluster at m/z 178/180 would be selected as the precursor ion. The resulting product ion spectrum would be expected to show a major fragment at m/z 150/152, confirming the loss of a neutral 28 Da fragment (N₂). This confirms the direct relationship between the precursor and the product ion. unito.it

A subsequent MS³ experiment could be performed by selecting the m/z 150/152 ion as the new precursor. The product ions from this fragmentation, such as m/z 111/113 (loss of HCN) and m/z 102 (loss of Cl), would further elucidate the fragmentation cascade and provide high confidence in the structural assignment of the compound. wikipedia.org This multi-stage analysis helps to piece together the molecular structure by establishing connectivity between different fragments.

X-ray Crystallography

While obtaining a suitable single crystal of 2-Azido-3-chlorobenzonitrile itself may be challenging, X-ray crystallography is an essential technique for determining the unambiguous solid-state molecular structure of its derivatives.

The azide and nitrile functional groups in 2-Azido-3-chlorobenzonitrile are versatile handles for further chemical synthesis. The azide can undergo [3+2] cycloaddition reactions (click chemistry) with alkynes to form 1,2,3-triazoles, while the nitrile group can react with azide salts (e.g., sodium azide with a Lewis acid) to form tetrazoles. nih.govresearchgate.netchalcogen.ro These crystalline derivatives are often well-suited for single-crystal X-ray diffraction analysis.

The analysis of a derivative, for example, a tetrazole formed from the nitrile group, would provide precise three-dimensional structural data, including bond lengths, bond angles, and torsion angles. This information confirms the connectivity of the atoms and reveals details about the molecular conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the crystal lattice. core.ac.ukresearchgate.net

The table below presents representative crystallographic data that could be obtained for a hypothetical tetrazole derivative of 2-Azido-3-chlorobenzonitrile, based on published data for similar small molecule structures. nih.govmdpi.com

| Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | Symmetry of the unit cell |

| Space Group | P2₁/c | Arrangement of molecules in the unit cell |

| a (Å) | 6.17 | Unit cell dimension |

| b (Å) | 7.18 | Unit cell dimension |

| c (Å) | 10.01 | Unit cell dimension |

| β (°) | 84.9 | Unit cell angle |

| Volume (ų) | 430 | Volume of the unit cell |

| Z | 2 | Number of molecules per unit cell |

| C-Cl bond length (Å) | ~1.74 | Confirms C-Cl bond |

| N-N bond lengths (Å) | 1.30 - 1.37 | Characterizes the tetrazole ring |

| C-N bond lengths (Å) | 1.32 - 1.35 | Characterizes the tetrazole ring |

This crystallographic data provides unequivocal proof of the derivative's structure, and by extension, confirms the structure of the original 2-Azido-3-chlorobenzonitrile precursor used in its synthesis. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive analysis of the crystal structure of 2-Azido-3-chlorobenzonitrile is crucial for understanding its solid-state properties and reactivity. While specific crystallographic data for 2-Azido-3-chlorobenzonitrile is not publicly available in the Cambridge Structural Database (CSD), a leading repository for small-molecule organic and metal-organic crystal structures, we can infer potential intermolecular interactions based on the structural characteristics of analogous compounds. umassd.edumaastrichtuniversity.nl The analysis of related structures, such as substituted chlorobenzonitriles and organic azides, provides a framework for predicting the packing motifs and non-covalent interactions that likely govern the crystal lattice of the title compound.

The molecular structure of 2-Azido-3-chlorobenzonitrile, featuring a planar phenyl ring substituted with a chloro, an azido, and a nitrile group, suggests the presence of several key intermolecular interactions. These interactions would include halogen bonding, dipole-dipole interactions, and van der Waals forces. The chlorine atom, with its electropositive σ-hole, could participate in halogen bonds with electron-rich regions of neighboring molecules, such as the nitrogen atoms of the azido or nitrile groups.